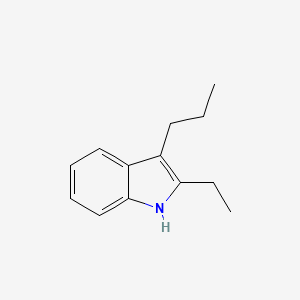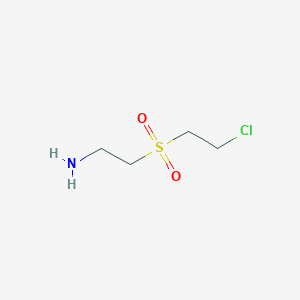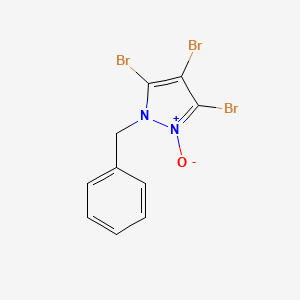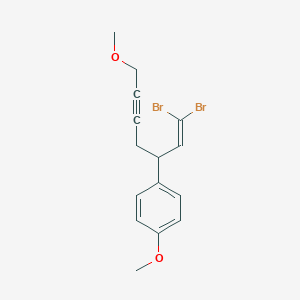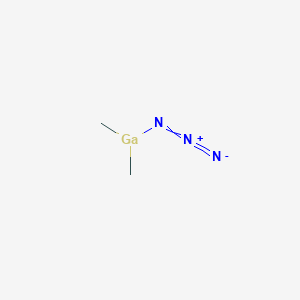
Dimethylgallium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylgallium azide is an organometallic compound with the chemical formula (CH₃)₂GaN₃. It is a polymer in the solid state, containing low molecular symmetry monomeric subunits .
Preparation Methods
Dimethylgallium azide can be synthesized through the reaction of dimethylgallium chloride with sodium azide in an appropriate solvent . The reaction typically proceeds under mild conditions, and the product can be purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethylgallium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, such as halides or alkyl groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions include substituted gallium compounds, primary amines, and triazoles .
Scientific Research Applications
Dimethylgallium azide has several scientific research applications:
Thin-Film Growth: It is used as a precursor for the low-temperature thin-film growth of stoichiometric group-III nitrides, such as gallium nitride.
Photolytic Production of Free Radical Beams: It serves as a source for the photolytic production of free radical beams, which are useful in various chemical and physical studies.
Luminescence Studies: The compound exhibits luminescence, making it useful in studies related to the emission spectra of metal azido complexes.
Mechanism of Action
The mechanism by which dimethylgallium azide exerts its effects involves the decomposition of the azide group to produce nitrogen gas and a reactive gallium species. This reactive species can then participate in various chemical reactions, such as the formation of gallium nitride or the production of free radicals . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Dimethylgallium azide can be compared with other similar compounds, such as dimethylaluminum azide and dimethylboron azide . These compounds share similar structures and reactivity patterns but differ in their specific applications and properties. For example:
Dimethylaluminum Azide: Used as a precursor for aluminum nitride thin films.
Dimethylboron Azide: Used in the synthesis of boron-containing compounds.
The uniqueness of this compound lies in its suitability as a precursor for gallium nitride, a material with significant technological importance in the electronics and optoelectronics industries .
Properties
CAS No. |
132240-18-7 |
|---|---|
Molecular Formula |
C2H6GaN3 |
Molecular Weight |
141.81 g/mol |
IUPAC Name |
azido(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.N3/c;;;1-3-2/h2*1H3;;/q;;+1;-1 |
InChI Key |
NAJHZDAWUQKNLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Ga](C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



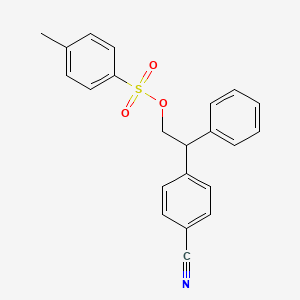
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
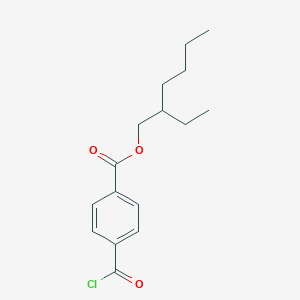

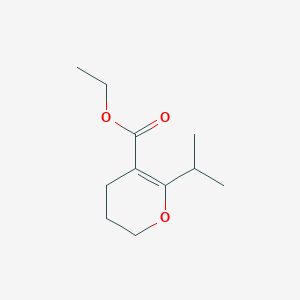
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
